molecular formula C22H21N5O3 B2986319 N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946234-86-2

N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No.: B2986319
CAS No.: 946234-86-2
M. Wt: 403.442
InChI Key: BIMONSOLKMCKAF-UHFFFAOYSA-N
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Description

The compound N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide features a pyrazolo[3,4-d]pyrimidin-5(4H)-one core substituted at position 1 with a phenyl group and at position 5 with a propanamide side chain terminating in a 2-ethoxyphenyl moiety. This structure combines a heterocyclic scaffold with a lipophilic ethoxy group, which may influence solubility and target binding.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-2-30-19-11-7-6-10-18(19)25-20(28)12-13-26-15-23-21-17(22(26)29)14-24-27(21)16-8-4-3-5-9-16/h3-11,14-15H,2,12-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMONSOLKMCKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as hydrazine derivatives and β-keto esters under acidic or basic conditions.

    Functionalization of the Core: Introduction of the phenyl and ethoxyphenyl groups can be achieved through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.

    Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an acid chloride or ester with an amine under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidinone Derivatives

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives:

Compound Name/ID Core Structure Substituents Molecular Formula Molecular Weight Key Functional Groups Biological Activity (if reported)
Target Compound Pyrazolo[3,4-d]pyrimidin-5(4H)-one 1-Phenyl, 3-(propanamide-N-(2-ethoxyphenyl)) C22H21N5O3* ~423.4* Ethoxy, amide Not specified
10a [] Pyrazolo[3,4-d]pyrimidin-4-one 2-(4-Chlorophenyl), 3-(4-fluorophenyl), sulfonamide-thiazolyl C33H21ClFN7O3S2 714.01 Chlorophenyl, fluorophenyl, sulfonamide Anti-HIV1, cyclin-D inhibition
Example 53 [] Pyrazolo[3,4-d]pyrimidin-3-yl Fluorophenyl chromenyl, isopropyl benzamide C31H24F2N6O3 589.1 Fluoro, benzamide Patent-implied therapeutic use
Compound Pyrazolo[3,4-d]pyrimidin-5(4H)-one 1-Phenyl, 3-(propanamide-N-(pyridin-2-ylmethyl)) C20H18N6O2 374.4 Pyridylmethyl, amide Not provided
2-ethoxy-N-... [] Pyrazolo[3,4-d]pyrimidin-5(4H)-one 1-Phenyl, 2-ethoxy-1-naphthamide C24H19N5O3 425.4 Naphthamide, ethoxy Not specified

*Calculated based on structural analysis due to lack of direct evidence.

Key Observations:
  • Substituent Diversity: The target compound’s 2-ethoxyphenyl propanamide group distinguishes it from sulfonamide (10a), fluorophenyl chromenyl (Example 53), and pyridylmethyl () analogs.
  • Molecular Weight : The target compound (~423.4 g/mol) falls between smaller analogs (e.g., 374.4 g/mol in ) and bulkier derivatives like 10a (714.01 g/mol), suggesting moderate bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyrazolo[3,4-d]pyrimidine intermediates with alkyl halides or aryl chlorides in dry acetonitrile or dichloromethane under reflux yields the target compound. Yield optimization requires careful control of solvent polarity (e.g., acetonitrile for better solubility) and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (e.g., using acetonitrile) improves purity .

Q. How should researchers characterize this compound post-synthesis to confirm structural integrity?

  • Methodological Answer : Use a combination of IR spectroscopy (to confirm functional groups like amide C=O stretches at ~1650 cm⁻¹) and 1H/13C NMR (to verify aromatic protons, ethoxy groups, and pyrimidine ring protons). For example, in related pyrazolo[3,4-d]pyrimidine derivatives, the 4-oxo group exhibits a characteristic downfield shift at δ ~170 ppm in 13C NMR .

Q. What solvent systems are optimal for recrystallization to ensure high purity?

  • Methodological Answer : Acetonitrile is widely used for recrystallization due to its moderate polarity and ability to dissolve polar intermediates while excluding impurities. For derivatives with lower solubility, mixed solvents (e.g., acetonitrile/ethanol) can be employed .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data for pyrazolo[3,4-d]pyrimidine derivatives across studies?

  • Methodological Answer : Contradictions may arise from solvent effects (e.g., deuterated DMSO vs. CDCl3) or tautomeric equilibria in the pyrimidine ring. To resolve this, perform variable-temperature NMR to identify dynamic processes or use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, tautomerism in the 4-oxo group can lead to shifts in δH values by 0.2–0.5 ppm .

Q. What strategies are effective for optimizing reaction conditions to minimize byproducts in pyrazolo[3,4-d]pyrimidine synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst). For example, increasing reaction temperature from 60°C to 80°C in acetonitrile reduces reaction time by 30% but may increase decomposition; coupling with HOBt/EDC·HCl suppresses racemization in amide bond formation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer : Synthesize analogs with modifications at the 2-ethoxyphenyl or 4-oxo positions. Test in vitro activity (e.g., kinase inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP). For instance, replacing the ethoxy group with bulkier alkoxy moieties reduces solubility but enhances target binding .

Q. What analytical techniques are critical for resolving contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer : Perform metabolite profiling (LC-MS/MS) to identify active/inactive metabolites. For example, hydroxylation of the ethoxyphenyl group in vivo may reduce potency compared to in vitro results. Pair with molecular dynamics simulations to assess binding stability under physiological conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Measure solubility using standardized protocols (e.g., shake-flask method) and correlate with computational predictions (COSMO-RS). Discrepancies may arise from polymorphic forms; characterize solid-state structures via PXRD to identify crystalline vs. amorphous phases .

Experimental Design

Q. What in vitro assays are recommended to evaluate the compound’s mechanism of action as a kinase inhibitor?

  • Methodological Answer : Use ATP-competitive binding assays with recombinant kinases (e.g., Src, JAK2) and measure IC50 values. Include positive controls (e.g., staurosporine) and validate via Western blotting for phosphorylation inhibition. For selectivity profiling, employ kinase panels (e.g., Eurofins KinaseProfiler) .

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